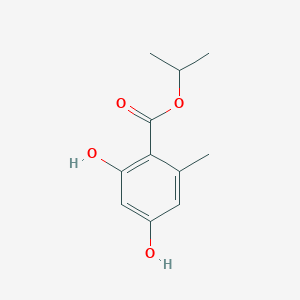
Isopropyl 2,4-hydroxy-6-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2,4-dihydroxy-6-methylbenzoate is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by hydroxyl groups, and the hydrogen atom at position 6 is replaced by a methyl group The isopropyl ester group is attached to the carboxyl group of the benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,4-dihydroxy-6-methylbenzoate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,4-dihydroxy-6-methylbenzoic acid+isopropanolH2SO4isopropyl 2,4-dihydroxy-6-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of isopropyl 2,4-dihydroxy-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, can be optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,4-dihydroxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 2,4-dihydroxy-6-methylbenzoquinone.
Reduction: The major product is 2,4-dihydroxy-6-methylbenzyl alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Isopropyl 2,4-dihydroxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the formulation of certain cosmetic and pharmaceutical products due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of isopropyl 2,4-dihydroxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Isopropyl 2,4-dihydroxy-6-methylbenzoate can be compared with other similar compounds, such as:
Methyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a propyl ester group instead of an isopropyl ester group.
The uniqueness of isopropyl 2,4-dihydroxy-6-methylbenzoate lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts.
Properties
CAS No. |
31489-29-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
propan-2-yl 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-6(2)15-11(14)10-7(3)4-8(12)5-9(10)13/h4-6,12-13H,1-3H3 |
InChI Key |
KOOFBAZCFXMKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


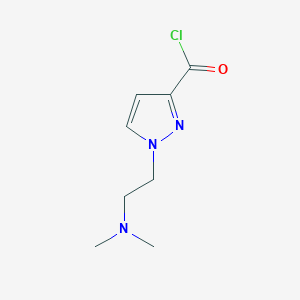
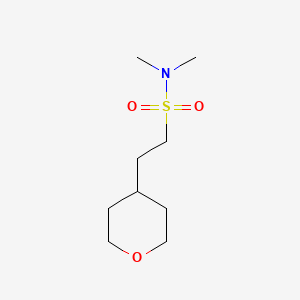
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
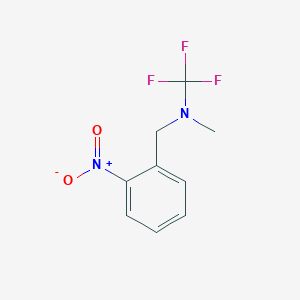
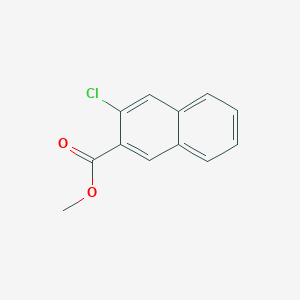
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
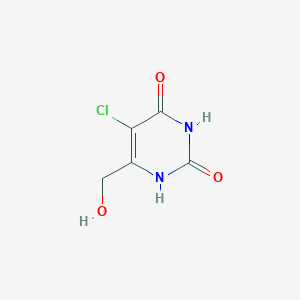
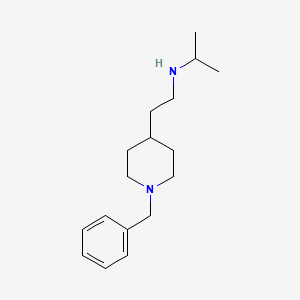
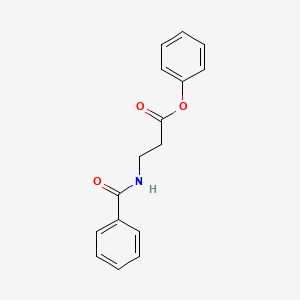
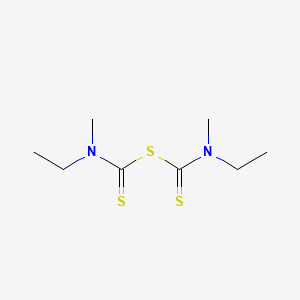
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

